molecular formula C9H14 B8425041 Norbornane, 2-ethylidene-

Norbornane, 2-ethylidene-

Cat. No. B8425041
M. Wt: 122.21 g/mol
InChI Key: JURLNXPXCMWCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06448420B1

Procedure details

In 600 ml of benzene was dissolved 125.0 g of 2-ethylbicyclo[2.2.1]heptan-2ol in endo-form. To the solution was added 8.5 g of p-toluenesulfonic acid monohydrate. This reaction mixture was heated, agitated under reflux for 6 hours while removing,water, and subjected to conventional post-treatment. The resulting oily substance was purified by silica gel column chromatography, obtaining 85.9 g of 2-ethylidenebicyclo[2.2.1]heptane. The yield was 78.8%.
Quantity
8.5 g
Type
reactant
Reaction Step One
[Compound]
Name
removing,water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1(O)[CH2:8][CH:7]2[CH2:9][CH:4]1[CH2:5][CH2:6]2)[CH3:2].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH:1](=[C:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH2:5][CH2:6]2)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
removing,water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
125 g
Type
reactant
Smiles
C(C)C1(C2CCC(C1)C2)O
Name
Quantity
600 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
The resulting oily substance was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)=C1C2CCC(C1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 85.9 g
YIELD: PERCENTYIELD 78.8%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.